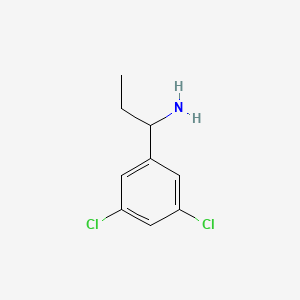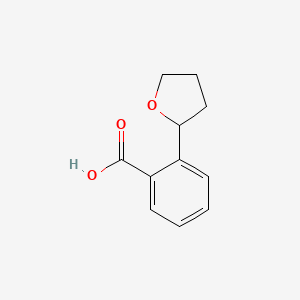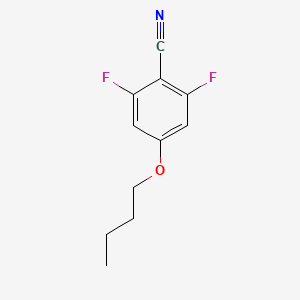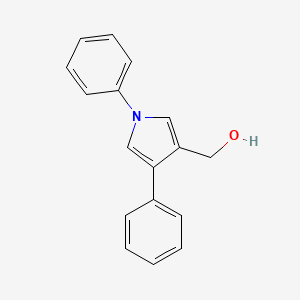
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol
Übersicht
Beschreibung
“1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone” is a compound with the molecular formula C19H17NO . It’s a derivative of pyrrole, which is an important class of heterocyclic compounds found in a variety of natural products and biological molecules .
Synthesis Analysis
Polysubstituted pyrroles, including this compound, have been synthesized in good yields via a four-component one-pot reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes . This synthesis strategy provides advantages such as simple experimental and work-up procedures, mild conditions, high selectivity, low cost, high atom economy, and environmental friendliness .
Molecular Structure Analysis
The molecular weight of “1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone” is 275.3 g/mol . The compound has a complex structure with 21 heavy atoms .
Chemical Reactions Analysis
The synthesis of this compound involves a multicomponent reaction (MCR) coupling . MCRs are an efficient method for forming or dissociating multiple new bonds in a single-pot reaction due to their convergence, ease of automation, and operability .
Physical And Chemical Properties Analysis
This compound is a red solid with a melting point of 104–106 °C . Its InChIKey is SQBUEJITRLRUQN-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Organocatalysis in Chemical Synthesis
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol has been explored as a potential catalyst in chemical reactions. For instance, it's used in Diels–Alder reactions and Friedel–Crafts alkylations involving N-methyl-pyrrole and N-methyl-indole. This is evident in studies where enantiomerically pure aziridin-2-yl methanols, synthesized from aziridine-2-carboxylic esters, have demonstrated moderate to good ee's in these reactions (Bonini et al., 2006).
Asymmetric Autocatalysis and Chiral Catalysis
The compound also plays a significant role in asymmetric autocatalysis and chiral catalysis. It serves as a chiral catalyst in the enantioselective additions of dialkylzincs to aldehydes, leading to the production of sec-alcohols with high enantiomeric excesses. This is demonstrated in the synthesis of diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) and its use in various catalytic reactions (Soai & Shibata, 1997).
Catalytic Borane Reductions
In the field of organic synthesis, (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is utilized in the catalytic borane reductions of achiral ketones. This synthesis process, involving the use of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, underscores its potential as a versatile catalyst (Martens et al., 1992).
Synthesis and Crystal Structure Analysis
The compound's structure and synthesis have also been a subject of study. For example, its related compound, diphenyl(4-pyridyl)methanol, was analyzed for its crystal structure, providing insights into its molecular interactions and potential applications in material science (Glidewell & Ferguson, 1994).
Antiproliferative Activity in Cancer Research
Significantly, derivatives of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol have been synthesized and evaluated for their antiproliferative effects on various human cell lines, indicating its potential application in cancer research and treatment (Prasad et al., 2010).
Synthesis of Polysubstituted Pyrrolidines
In pharmaceutical chemistry, the compound is used in the synthesis of polysubstituted pyrrolidines. This involves a one-pot procedure using α,β-unsaturated aldehydes, diethyl aminomalonate, and aromatic aldehydes, indicating its utility in developing new pharmaceutical compounds (Reboredo et al., 2013).
Biocatalytic Synthesis in Green Chemistry
The compound is also relevant in green chemistry, particularly in biocatalytic synthesis. For example, a study on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system highlights its role in efficient and environmentally friendly chemical processes (Chen et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,4-diphenylpyrrol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-13-15-11-18(16-9-5-2-6-10-16)12-17(15)14-7-3-1-4-8-14/h1-12,19H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIRDJISPJQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





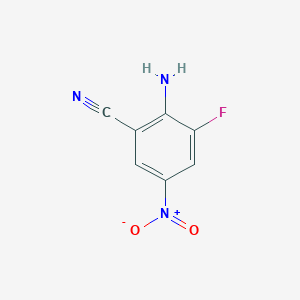
![3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405232.png)
![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)
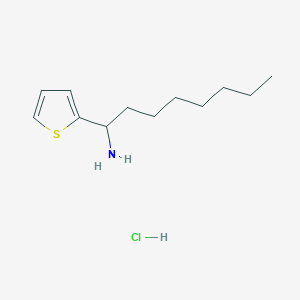

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)
